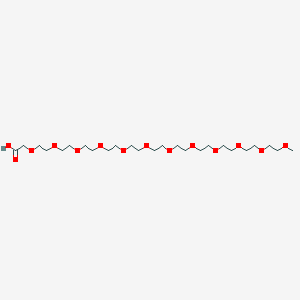

mPEG11-CH2COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H50O14 |

|---|---|

Molecular Weight |

574.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C25H50O14/c1-28-2-3-29-4-5-30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23-39-24-25(26)27/h2-24H2,1H3,(H,26,27) |

InChI Key |

NDKYXBXSYSBTLS-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Significance of Precisely Defined Poly Ethylene Glycol Architectures

Poly(ethylene glycol) (PEG) is a polyether compound widely utilized in industrial and medical fields due to its high water solubility, stability, and biocompatibility. broadpharm.comabbexa.com PEGs can be broadly categorized into two types: monodisperse and polydisperse. broadpharm.com Polydisperse PEGs are mixtures of polymers with varying chain lengths, resulting in an average molecular weight. broadpharm.com This lack of uniformity can lead to challenges in synthesis, purification, and characterization, and may introduce variability in biological applications. acs.orgbiochempeg.com

In contrast, monodisperse PEGs, such as mPEG11-CH2COOH, consist of molecules with a single, exact molecular weight. broadpharm.com This precise architecture is achieved through controlled synthesis methods, which allow for the creation of polymers with well-defined structures and narrow size distributions. researchgate.net The uniformity of monodisperse PEGs offers several distinct advantages in advanced research:

Enhanced Reproducibility: The consistent molecular weight and structure lead to more predictable and reproducible results in experiments and formulations.

Improved Characterization: The purity of monodisperse PEGs simplifies analytical characterization, allowing for unambiguous identification and quantification.

Greater Control over Properties: The defined structure allows for precise control over physicochemical properties like solubility, crystallinity, and self-assembly processes.

Optimized Biological Performance: In drug delivery and bioconjugation, the precise length of the PEG linker can be critical for optimizing a drug's solubility, stability, circulation time, and minimizing non-specific interactions. broadpharm.combiochempeg.com

The development of monodisperse PEGylation agents is seen as a key strategy to address long-standing issues in the development of biologic drugs, including biodegradability and the fine-tuning of the molecule's conformation. acs.org

Interactive Table: Monodisperse vs. Polydisperse PEGs This table provides a comparative overview of the key differences between monodisperse and polydisperse PEG structures.

| Feature | Monodisperse PEG (e.g., this compound) | Polydisperse PEG |

| Composition | Pure compound with a single molecular weight. broadpharm.com | A mixture of polymer chains with different lengths and molecular weights. broadpharm.com |

| Polydispersity Index (PDI) | PDI = 1. | PDI > 1 |

| Synthesis | Requires precise, often stepwise, synthesis methods. nih.gov | Typically produced by the polymerization of ethylene (B1197577) oxide, resulting in a distribution of chain lengths. broadpharm.com |

| Advantages | High purity, precise control of properties, enhanced reproducibility, improved analytical characterization. | Lower cost of production, suitable for applications where precise molecular weight is not critical. |

| Research Applications | Drug delivery, nanotechnology, bioconjugation, protein purification, advanced materials science. | Used in PEGylated protein drugs to increase bulk and lower clearance rates. broadpharm.com |

Role of Terminal Carboxylic Acid Functionality in Mpeg11 Ch2cooh

The terminal carboxylic acid (-COOH) group is a defining feature of mPEG11-CH2COOH, rendering it a valuable tool for chemical synthesis and bioconjugation. biochempeg.comnanocs.net This functional group provides a reactive site for covalently linking the PEG molecule to a wide array of substrates, including proteins, peptides, nanoparticles, and surfaces. biochempeg.comnanocs.netnanocomposix.com

The primary reaction mechanism involves the formation of a stable amide bond through coupling with primary amine groups (-NH2) found on biomolecules like the amino acid lysine (B10760008) or at the N-terminus of proteins. biochempeg.comnanocs.net This reaction is typically facilitated by carbodiimide (B86325) chemistry, often using activating agents like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS). nanocomposix.commdpi.com

The key roles of the carboxylic acid functionality include:

Covalent Conjugation: It enables the stable attachment of the hydrophilic PEG chain to other molecules, a process known as PEGylation. nanocs.net PEGylation can enhance the solubility and stability of the conjugated molecule, reduce its immunogenicity, and prolong its circulation half-life in biological systems. abbexa.comnanocs.net

Surface Modification: The carboxylic acid group can be used to functionalize surfaces, such as those of gold nanoparticles or other nanomaterials. nanocomposix.comsigmaaldrich.com This creates a negatively charged surface and provides a handle for further chemical modification, which can suppress the non-specific binding of charged molecules. nanocs.netnanocomposix.com

Hydrogel Formation: Carboxylic acid-functionalized PEGs can be crosslinked to form hydrogels. researchgate.net These hydrogels have applications in drug delivery, tissue engineering, and as matrices for biological assays. researchgate.net The ionization state of the carboxylic acid groups can be influenced by pH, allowing for the creation of stimuli-responsive materials. researchgate.net

Overview of Research Paradigms and Applications

Controlled Synthesis of Monodispersed Poly(ethylene glycol) Precursors

The foundation of this compound lies in the synthesis of a well-defined mPEG11-OH polymer, where the number of ethylene (B1197577) glycol repeat units is precisely eleven. This monodispersity is crucial for applications where molecular weight and linker length must be exact.

Anionic Polymerization Techniques for Poly(ethylene glycol) Backbone

Anionic ring-opening polymerization (AROP) of ethylene oxide is a cornerstone technique for synthesizing poly(ethylene glycol) (PEG). rsc.org This method involves the use of a nucleophilic initiator to open the strained epoxide ring of the ethylene oxide monomer, leading to chain propagation. researchgate.net The living nature of this polymerization, when conducted under stringent conditions, allows for the synthesis of polymers with a narrow molecular weight distribution, which is a prerequisite for producing monodispersed PEG. nih.gov

The process typically involves an initiator, such as an alkoxide, which attacks an ethylene oxide molecule. The resulting alkoxide can then attack another ethylene oxide monomer, and this process continues until the desired chain length is achieved. The polymerization is then terminated, often by the addition of a proton source, to yield the hydroxyl-terminated PEG. researchgate.net For the synthesis of mPEG, a methoxy-containing initiator is used.

Key factors for achieving monodispersity include the purity of reagents and solvents, the absence of protic impurities, and precise control over reaction temperature and monomer addition. uconn.edu Industrially, the synthesis of low molecular weight PEGs often involves the controlled addition of ethylene oxide to an alcohol in the presence of an alkaline catalyst. uconn.edu

| Parameter | Significance in Anionic Polymerization of Ethylene Oxide |

| Initiator | Determines the starting point of the polymer chain and introduces the methoxy (B1213986) group in mPEG synthesis. |

| Monomer Purity | High purity of ethylene oxide is essential to prevent unwanted side reactions and ensure uniform chain growth. |

| Solvent | Must be inert and aprotic to avoid termination of the living polymer chains. |

| Temperature | Affects the rate of polymerization and can influence side reactions. |

| Monomer Addition Rate | Controlled addition helps to maintain a low concentration of monomer, which can lead to better control over the polymerization and a narrower molecular weight distribution. |

Targeted Hydroxyl Initiation Strategies

To achieve a precise chain length, such as in mPEG11-OH, specific initiation strategies are employed. One such approach is the iterative, stepwise synthesis of monodisperse PEGs. This method involves the sequential addition of protected ethylene glycol units to a growing chain. researchgate.net For instance, a building block like mono-(4,4'-dimethoxytriphenylmethyl) octagol can be used in a unidirectional, iterative chain extension. researchgate.net This allows for the precise addition of a set number of ethylene glycol units in each cycle. The branched structure of intermediates can facilitate purification, and subsequent cleavage can yield the linear heterobifunctional PEG of a specific length. rsc.org

Another strategy involves the use of initiators with a defined number of hydroxyl groups, which can then initiate the polymerization of ethylene oxide. While this is more common for producing multi-arm PEGs, the principle of a controlled initiation site is relevant. For linear mPEG, the initiation from a single methoxy-ethanolate species is the most direct route. The precise control over the stoichiometry of the initiator to the monomer is critical in determining the final molecular weight.

Carboxymethylation of mPEG: Direct Functionalization Approaches

Once the mPEG11-OH precursor is synthesized, the terminal hydroxyl group is converted into a carboxylic acid to yield this compound. This carboxymethylation can be achieved through various direct functionalization methods.

Oxidation Reactions for Terminal Carboxylic Acid Group Formation

Direct oxidation of the primary alcohol at the terminus of the mPEG chain is a common method to introduce a carboxylic acid group. Various oxidizing agents can be employed for this transformation. For example, oxidation using reagents like chromium trioxide (CrO3) in the presence of sulfuric acid has been reported to achieve high conversion rates. tandfonline.com Another approach involves the use of potassium permanganate (B83412) (KMnO4) in an alkaline solution, although this method can sometimes lead to chain cleavage. researchgate.net

A widely used method for carboxymethylation involves the reaction of the mPEG alkoxide with an excess of a haloacetic acid, such as chloroacetic acid or bromoacetic acid. researchgate.net The mPEG is first deprotonated with a strong base like sodium hydroxide (B78521) or potassium hydroxide to form the alkoxide, which then acts as a nucleophile to displace the halide from the haloacetic acid.

| Oxidation Method | Reagents | Key Features |

| Chromium Trioxide Oxidation | CrO3, H2SO4 | High conversion rates (>98%). tandfonline.com |

| Permanganate Oxidation | KMnO4, alkaline solution | Can be effective but may cause chain cleavage. researchgate.net |

| Williamson Ether Synthesis | mPEG-OH, strong base (e.g., NaOH), haloacetic acid (e.g., chloroacetic acid) | A common and effective method for carboxymethylation. researchgate.net |

Catalytic Systems in mPEG-COOH Synthesis (e.g., TEMPO-mediated)

To achieve a more selective and milder oxidation, catalytic systems are often preferred. A prominent example is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant. researchgate.net TEMPO-mediated oxidation is highly efficient for the conversion of primary alcohols to carboxylic acids. researchgate.net

In this system, TEMPO is oxidized to the active N-oxoammonium salt, which is the primary oxidant for the alcohol. A secondary oxidant, such as sodium hypochlorite (B82951) (NaOCl) or sodium hypobromite (B1234621), is used to regenerate the active TEMPO catalyst. researchgate.netwindows.net The reaction is typically carried out in a biphasic system, often with a phase-transfer catalyst to facilitate the reaction. windows.net This method is advantageous due to its mild reaction conditions, which helps to prevent the cleavage of the PEG ether bonds, and its high efficiency. google.com A variation of this method uses catalytic amounts of both TEMPO and sodium hypochlorite, with sodium chlorite (B76162) as the stoichiometric oxidant to minimize potential side reactions like chlorination. windows.net

Solid-State Mechanochemical Functionalization of Poly(ethylene glycol) Derivatives

A more recent and environmentally friendly approach to the functionalization of PEG is through solid-state mechanochemistry. nih.govbeilstein-journals.org This solvent-free method involves the mechanical milling of solid reactants to induce chemical reactions. researchgate.net Mechanochemical procedures have been developed for the ω-functionalization of PEG with various groups, including carboxylic acids. nih.govresearchgate.net

Post-Polymerization Modification for this compound Analogs

The terminal carboxylic acid group of this compound serves as a crucial functional handle for post-polymerization modification, enabling the synthesis of a wide array of analogs and bioconjugates. The reactivity of this carboxyl group allows for its covalent attachment to various molecules, including proteins, peptides, and other polymers, through several well-established chemical strategies. biochempeg.com

One of the most common derivatization strategies involves the activation of the carboxylic acid to form a more reactive intermediate. For instance, mPEG-carboxylic acids can be converted to their N-hydroxysuccinimide (NHS) ester derivatives. google.comcreativepegworks.com This activation is typically achieved using N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325). google.com The resulting mPEG-NHS ester is highly reactive towards primary amino groups found in molecules like the lysine (B10760008) residues of proteins, forming stable amide bonds under mild pH conditions (typically pH 7-9). creativepegworks.combiochempeg.com

Coupling agents are frequently employed to directly facilitate the formation of an amide bond between the mPEG-carboxylic acid and an amine-containing molecule without isolating an activated intermediate. biochempeg.com Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), which promote the reaction between the carboxyl group and a primary amine to form a stable conjugate. creativepegworks.combiochempeg.com Similarly, the carboxyl group can be reacted with hydrazide-functionalized molecules to form stable linkages. creativepegworks.com

This reactivity allows for the creation of complex polymer architectures, such as graft copolymers. For example, O-carboxymethyl chitosan/methoxy poly(ethylene glycol) graft copolymers have been synthesized by reacting carboxylic acid-terminated mPEG with chitosan. researchgate.net Such modifications can improve the aqueous solubility and biocompatibility of the parent polymer. researchgate.net Furthermore, carboxylic acid-functionalized PEGs can be crosslinked to form hydrogels. researchgate.net This process involves reacting the PEG-acid chains with a suitable crosslinking agent, such as a di-functional amine, to create a three-dimensional polymer network capable of holding large amounts of water. researchgate.net

The table below summarizes key derivatization reactions for this compound.

| Reactive Partner (Functional Group) | Coupling Chemistry | Resulting Linkage |

| Primary Amine (-NH2) | Activation to NHS-ester or direct coupling with EDC/DCC | Amide |

| Hydrazide (-NHNH2) | Activation with EDC at acidic pH | Amide |

| Chitosan | Carbodiimide-mediated coupling | Amide |

| Di-functional Amine (Crosslinker) | Carbodiimide-mediated coupling | Amide (Hydrogel) |

Purity and Yield Optimization in Synthetic Protocols

The efficacy of this compound in subsequent applications is highly dependent on its purity and the efficiency of its synthesis. Optimizing synthetic protocols to maximize yield and ensure high purity is therefore a critical area of research. Key strategies involve the careful selection of reaction pathways, optimization of reaction conditions, and implementation of robust purification techniques.

A prominent method for synthesizing carboxymethylated PEGs involves the oxidation of the corresponding terminal hydroxyl group of the mPEG starting material. researchgate.net One highly efficient protocol uses catalytic amounts of (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) with a regenerating oxidant like sodium hypobromite in an aqueous solution. researchgate.net The yield of this reaction is highly sensitive to parameters such as temperature, pH, and reagent stoichiometry. Research has shown that yields exceeding 99% can be achieved under optimized conditions. researchgate.net

The table below, based on research findings, illustrates the significant impact of reaction conditions on the yield of carboxymethylated mPEG (CM-PEG). researchgate.net

| Entry | TEMPO (mmol x 10⁻³) | NaClO (mmol) | KBr (mmol) | Temperature (°C) | pH | Time (h) | Yield (%) |

| 7 | 1 | 3 | 0.3 | 0 | 10 | 5 | 75.47 |

| 12 | 2 | 4 | 0.1 | 0 | 11 | 5 | 92.6 |

| 16 | 5 | 4 | 0 | 17 | 10 | 5 | 87.5 |

| 17 | 5 | 3 | 0.1 | 0 | 10 | 5 | >99 |

Another common synthetic route is the Williamson ether synthesis, which involves reacting mPEG with a haloacetic acid ester, such as t-butyl bromoacetate, in the presence of a base, followed by acidic hydrolysis to remove the t-butyl protecting group. google.comgoogle.com

Regardless of the synthetic route, purification is paramount. High-performance liquid chromatography (HPLC) is a standard analytical technique for assessing purity. google.com Preparative column chromatography is an effective method for purification, capable of yielding mPEG-acetic acid with a purity of greater than 99.9%. google.com The process typically involves dissolving the crude product, loading it onto a suitable column (e.g., an ion-exchange resin), and eluting with a specific mobile phase to separate the desired product from impurities. google.com

A comparison of different purification strategies highlights the trade-offs between yield and purity. For instance, studies comparing membrane-based diafiltration and traditional chromatography for the purification of mPEG precursors have been conducted. researchgate.net While specific yields vary depending on the exact step and scale, both methods aim to remove unreacted starting materials and byproducts to achieve high chemical and chain-length purity. researchgate.net The choice of method often depends on the scale of the synthesis and the specific purity requirements of the final application. researchgate.net Careful optimization of all parameters—including reaction temperature, pH, and catalyst choice—is essential for achieving both high yield and high purity in the final this compound product. affipeg.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural verification of PEG derivatives. It provides detailed information about the polymer's molecular structure, including the confirmation of end-group functionalization and the integrity of the polymer backbone.

Proton Nuclear Magnetic Resonance (¹H NMR) for End-Group Analysis and Conversion Quantification

Proton NMR (¹H NMR) is a primary tool for confirming the successful conversion of the terminal hydroxyl group of the mPEG precursor to a carboxylic acid group. scribd.com By analyzing the chemical shifts and comparing the integration of specific proton signals, one can achieve a quantitative assessment of the functionalization efficiency. researchgate.netmagritek.com

The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. The sharp singlet corresponding to the protons of the terminal methoxy (CH₃O-) group typically appears around 3.38 ppm. nih.govacs.org The extensive repeating ethylene glycol units (-CH₂CH₂O-) produce a large, overlapping signal in the range of 3.5-3.8 ppm. magritek.comthermofisher.com Crucially, the successful introduction of the carboxymethyl group is confirmed by the appearance of a new singlet at approximately 4.1-4.3 ppm, corresponding to the methylene (B1212753) protons (-O-CH₂-COOH) adjacent to the newly formed ester linkage and carboxyl group. researchgate.netresearchgate.net

The degree of conversion from the hydroxyl precursor (mPEG-OH) to the carboxylic acid (mPEG-COOH) can be calculated by comparing the integral ratio of the terminal methoxy protons to the methylene protons adjacent to the carboxyl group. researchgate.net A complete conversion is indicated when the integration ratio aligns with the theoretical proton count. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Description |

| Methoxy Protons (CH₃O-) | ~ 3.38 | Singlet | Terminal methyl group protons. nih.gov |

| PEG Backbone Protons (-CH₂CH₂O-) | ~ 3.64 | Broad Multiplet | Protons of the repeating ethylene glycol units. magritek.comnih.gov |

| Carboxymethyl Protons (-O-CH₂-COOH) | ~ 4.26 | Singlet | Methylene protons adjacent to the carboxyl functional group. researchgate.netresearchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Backbone and Functional Group Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct evidence of the carbon skeleton and the presence of key functional groups. researchgate.net While ¹³C NMR is less sensitive, it offers excellent signal dispersion and provides unambiguous confirmation of the molecular structure.

For this compound, the ¹³C NMR spectrum will show a characteristic signal for the methoxy carbon at approximately 59 ppm. The carbons within the repeating ethylene glycol backbone typically resonate around 70 ppm. researchgate.net The most definitive signal for confirming the carboxylation is the peak corresponding to the carbonyl carbon (C=O) of the carboxylic acid group, which appears downfield in the region of 170-174 ppm. libretexts.orgyoutube.com The presence of this signal is conclusive evidence of the successful functionalization.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ, ppm) | Description |

| Methoxy Carbon (CH₃O-) | ~ 59 | Terminal methyl carbon. researchgate.net |

| PEG Backbone Carbons (-CH₂CH₂O-) | ~ 70 | Carbons of the repeating ethylene glycol units. researchgate.net |

| Carboxymethyl Carbon (-O-CH₂-COOH) | ~ 68-69 | Methylene carbon adjacent to the carboxyl group. |

| Carbonyl Carbon (-COOH) | ~ 171 | Carbonyl carbon of the carboxylic acid functional group. libretexts.org |

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique for determining the molecular weight and assessing the purity and heterogeneity of polymers like this compound and their conjugates.

MALDI-TOF Mass Spectrometry in Poly(ethylene glycol) Conjugation Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of high molecular weight polymers and their conjugates. youtube.com It provides information on the average molecular weight, the molecular weight distribution (polydispersity), and the successful attachment of the PEG moiety to other molecules, such as peptides or proteins. researchgate.net

In a typical MALDI-TOF spectrum of a PEG derivative, a series of peaks is observed, with each peak separated by 44 Da, corresponding to the mass of a single ethylene glycol repeating unit. nih.gov When this compound is conjugated to a substrate, the resulting spectrum will show a mass shift corresponding to the mass of the attached PEG chain, providing clear evidence of successful conjugation. researchgate.netresearchgate.net This technique is invaluable for quality control and for optimizing reaction conditions in PEGylation processes. youtube.com

LC-MS (Liquid Chromatography-Mass Spectrometry) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS, making it an excellent tool for the qualitative and quantitative analysis of PEG derivatives and their conjugates. impactanalytical.comingenieria-analitica.com Reversed-phase HPLC can separate PEGylated compounds based on their size and hydrophobicity. nih.gov

The subsequent analysis by mass spectrometry, often using electrospray ionization (ESI), provides precise molecular weight information and can help identify impurities or side products. researchgate.net For complex PEGylated proteins, post-column addition of charge-reducing agents like triethylamine (B128534) (TEA) can simplify the resulting mass spectra, making them easier to interpret and allowing for accurate mass determination of large, heterogeneous molecules. nih.gov LC-MS is also instrumental in stability studies, capable of detecting degradation products such as the cleavage of the PEG chain. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule and confirming chemical transformations.

In the analysis of this compound, FTIR is used to verify the conversion of the terminal hydroxyl group of the mPEG-OH precursor. The spectrum of the starting material shows a characteristic broad O-H stretching band around 3400-3500 cm⁻¹ from the alcohol. The FTIR spectrum of the final this compound product retains a very broad O-H stretch, now characteristic of a carboxylic acid, which typically spans from 3300 cm⁻¹ to 2500 cm⁻¹. researchgate.netorgchemboulder.com The most critical evidence of successful synthesis is the appearance of a strong, sharp absorption band in the region of 1700-1760 cm⁻¹, which is indicative of the carbonyl (C=O) stretch of the carboxylic acid group. orgchemboulder.comresearchgate.netpressbooks.pub The prominent C-O-C stretching of the polyether backbone is also visible as a strong band around 1100 cm⁻¹. researchgate.netresearchgate.net

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (very broad) | O-H Stretch | Carboxylic Acid (-COOH) orgchemboulder.com |

| 2920-2850 | C-H Stretch | Alkane (-CH₂-) |

| 1760-1690 (strong) | C=O Stretch | Carbonyl of Carboxylic Acid orgchemboulder.compressbooks.pub |

| ~1100 (strong) | C-O-C Stretch | Ether Linkage of PEG Backbone researchgate.netresearchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. For this compound, FTIR is crucial for confirming the presence of both the polyethylene (B3416737) glycol (PEG) backbone and the terminal carboxylic acid group. nih.gov

The FTIR spectrum of a carboxylated PEG, such as this compound, displays characteristic absorption bands. researchgate.netresearchgate.net The most prominent peak associated with the PEG structure is the strong C-O-C ether linkage stretching vibration, which typically appears around 1110 cm⁻¹ or 1089-1097 cm⁻¹. nih.govresearchgate.netpsu.edu Additionally, the presence of the carboxylic acid (-COOH) group is confirmed by a sharp carbonyl (C=O) stretching band, often observed around 1708-1729 cm⁻¹. researchgate.netresearchgate.net The O-H stretching vibration of the carboxylic acid can also be seen as a broad band in the region of 3380-3449 cm⁻¹. researchgate.netyoutube.com The successful conjugation of this compound to other molecules, for instance through an amide linkage, can be verified by the appearance of new characteristic peaks, such as the amide C=O stretch around 1643 cm⁻¹. researchgate.net

Synchrotron radiation-based FTIR microspectroscopy (SR-FTIRM) has also been utilized to study the core-shell structure of PEGylated particles, offering the advantage of analyzing samples without complex preparation. mdpi.com

Table 1: Key FTIR Absorption Bands for mPEG-CH2COOH

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |

|---|---|---|---|

| ~3400 | O-H (Carboxylic Acid) | Stretching (Broad) | researchgate.netyoutube.com |

| ~2880 | C-H | Stretching | researchgate.net |

| ~1710 | C=O (Carboxylic Acid) | Stretching (Sharp) | researchgate.netresearchgate.net |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly effective for analyzing symmetric, non-polar bonds. youtube.com This technique is highly informative for evaluating the conformational order and composition of PEG chains. researchgate.net

In the Raman spectrum of PEG derivatives, the most characteristic bands are the C-H stretching vibrations of the alkyl chains, which appear strongly between 2800 and 3000 cm⁻¹. researchgate.net Other significant peaks include the CH₂ bending (scissoring) mode around 1472 cm⁻¹, the CH₂ twisting/wagging mode near 1283 cm⁻¹, and the C-O-C stretching vibration around 834 cm⁻¹. researchgate.net The analysis of these bands can reveal changes in the molecular structure and conformation. youtube.comresearchgate.net For instance, Raman spectroscopy has been used to study the effects of PEGylated emulsifiers on skin, demonstrating that most cause changes in lipid organization. nih.gov It can also be used to visualize oxidation patterns and chemical changes in biomedical polyethylenes. nih.gov

Table 2: Characteristic Raman Peaks for PEG Derivatives

| Wavenumber (cm⁻¹) | Assignment | Vibration Type | Reference |

|---|---|---|---|

| ~2890 | CH₂ | Stretching | researchgate.net |

| ~1472 | CH₂ | Bending (Scissoring) | researchgate.net |

| ~1283 | CH₂ | Twisting/Wagging | researchgate.net |

| ~1140 | C-O | Stretching | researchgate.net |

Chromatographic Techniques for Molecular Weight Distribution and Purification

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers like this compound. chromatographyonline.comlcms.cz This method separates molecules based on their hydrodynamic volume, or size in solution. aimplas.netlongdom.org Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com

SEC/GPC analysis provides critical data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jenkemusa.com For monodisperse species like this compound, the PDI is expected to be very close to 1.0. The technique is essential for quality control, confirming the purity of the PEG derivative and detecting any aggregation or fragmentation. nih.gov The development of a robust SEC method is crucial for characterizing PEG-protein conjugates, which can have a wide range of size variants from under 50 kDa to over 1000 kDa. chromatographyonline.com Modern systems, such as Advanced Polymer Chromatography (APC™), offer improved resolution and significantly shorter analysis times compared to traditional GPC. lcms.cz

Table 3: Typical Molecular Weight Data from SEC/GPC for a PEG Standard

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| Mn | Number Average Molecular Weight | Varies with PEG length | jenkemusa.comresearchgate.net |

| Mw | Weight Average Molecular Weight | Varies with PEG length | jenkemusa.comresearchgate.net |

| PDI | Polydispersity Index (Mw/Mn) | ≤ 1.05 | jenkemusa.com |

| Retention Time | Time to elute from the column | Inversely related to size | shimadzu.comwaters.com |

Electron Microscopy for Morphological and Elemental Analysis of Conjugates

Scanning Electron Microscopy (SEM)

Table 4: Morphological Characteristics of PEGylated Conjugates via SEM

| Conjugate System | Observed Morphology | Key Findings | Reference(s) |

|---|---|---|---|

| PEG-PCL Nanoparticles | Quasi-spherical, smooth, homogenous | High uniformity, average size of 53.7 ± 10 nm | beilstein-journals.org |

| PEG-PLGA Nanoparticles | Spherical | Uniform size and shape | researchgate.net |

| PEGylated Nano Graphene Oxide | Smooth surface | Evidence of physical coating by PEG | mdpi.com |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the visualization of the internal structure of this compound conjugates and a more precise measurement of their size and size distribution. beilstein-journals.org TEM is particularly useful for confirming the formation of core-shell structures in PEGylated nanoparticles and for observing the morphology of individual particles. mdpi.comacs.org

Studies using TEM have confirmed the spherical morphology and size of various PEGylated nanoparticles, such as those made from PEG-PLGA and PEG-coated cobalt ferrite (B1171679). researchgate.netresearchgate.net TEM images can reveal a well-dispersed, shuttle-like morphology for some PEGylated metal-organic frameworks (MOFs). acs.org The size measurements obtained from TEM are often compared with data from other techniques like dynamic light scattering (DLS), though TEM measures the "dry" size, which can be smaller than the hydrodynamic diameter measured by DLS. beilstein-journals.org

Table 5: Nanoparticle Characterization of PEGylated Conjugates by TEM

| Conjugate System | Observed Morphology | Size Measurement | Reference(s) |

|---|---|---|---|

| PEG-PCL Nanoparticles | Quasi-spherical | Mean size smaller than DLS measurement | beilstein-journals.org |

| PEG-PLGA Nanoparticles | Spherical | Confirmed nanoparticle formation | researchgate.net |

| PEG-coated Magnetite Nanoclusters | Core-shell structure | Sizes ranging from 67 to 89 nm | mdpi.com |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | Methoxy(polyethylene glycol)acetic acid (with 11 ethylene glycol units) |

| PEG | Polyethylene Glycol |

| PLGA | Poly(lactic-co-glycolic acid) |

| PCL | Polycaprolactone |

| PEA | Poly(ester amide) |

| MOF | Metal-Organic Framework |

| DLS | Dynamic Light Scattering |

| mPEG-COOH | Methoxy(polyethylene glycol)carboxylic acid |

| PEG-PLGA | Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) |

| PEG-PCL | Poly(ethylene glycol)-block-polycaprolactone |

| PEG-PEA | Poly(ethylene glycol)-block-poly(ester amide) |

| Graphene Oxide | Graphene Oxide |

X-ray Based Characterization Methods

X-ray based analytical techniques are powerful tools for elucidating the structural and compositional properties of materials at the atomic and molecular level. For a functionalized polymer like this compound, these methods provide critical insights into its surface chemistry and solid-state structure, which are essential for its application in fields like nanotechnology, drug delivery, and functional coatings. biochempeg.combiochempeg.com Two primary X-ray techniques employed for this purpose are X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD).

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive, non-destructive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. carleton.eduazooptics.com The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the local chemical environment, allowing for the differentiation of oxidation states and functional groups. carleton.edueag.com

For this compound, XPS is invaluable for confirming the successful synthesis and purification of the molecule, especially when it is conjugated to a substrate or nanoparticle surface. The analysis would focus on identifying the core elements of the molecule—carbon and oxygen—and distinguishing between their different chemical states.

The high-resolution C 1s spectrum of this compound can be deconvoluted to identify three distinct carbon environments:

C-C/C-H bonds: Associated with the aliphatic backbone, typically found at a binding energy of around 284.8 eV to 285.0 eV, often used as a reference for charge correction. nih.gov

C-O bonds: Characteristic of the ether linkages in the polyethylene glycol (PEG) backbone and the methoxy (mPEG) terminal group. These typically appear at a higher binding energy, approximately 286.5 eV.

O-C=O bonds: Representing the carboxyl (COOH) functional group, which appears at the highest binding energy of the carbon species, around 288.5 eV to 289.5 eV. nih.gov

Similarly, the O 1s spectrum can distinguish between the ether oxygens in the PEG chain (C-O -C) and the two different oxygens in the carboxylic acid group (O =C-OH ).

The successful attachment of this compound to a surface, for instance, a gold nanoparticle or a silicon wafer, can be verified by the appearance of these characteristic C 1s and O 1s peaks in the XPS spectrum of the modified surface. Quantitative analysis of the peak areas allows for the determination of the surface elemental ratios, confirming the presence and integrity of the PEGylated layer.

Table 1: Representative XPS Binding Energies for the Functional Groups in this compound

| Core Level | Functional Group | Expected Binding Energy (eV) | Significance |

| C 1s | C-O (Ether) | ~ 286.5 | Confirms the presence of the PEG backbone. |

| C 1s | O-C=O (Carboxyl) | ~ 289.0 | Confirms the presence of the terminal acid group. nih.gov |

| O 1s | C-O (Ether) | ~ 532.5 | Corroborates the PEG backbone structure. |

| O 1s | C=O (Carbonyl) | ~ 531.8 | Differentiates the oxygen states within the carboxyl group. |

| O 1s | C-OH (Hydroxyl) | ~ 533.3 | Differentiates the oxygen states within the carboxyl group. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure, phase, and degree of crystallinity of solid materials. thermofisher.com The method is based on the principle of Bragg's Law (nλ = 2d sinθ), where an X-ray beam interacts with a crystalline sample and is diffracted at specific angles corresponding to the spacing between atomic planes (d-spacing) in the crystal lattice. nih.gov The resulting diffraction pattern is a fingerprint of the material's unique crystal structure. nih.gov

Polyethylene glycol (PEG) and its derivatives, including this compound, are known to be semi-crystalline polymers. They possess both ordered crystalline regions and disordered amorphous regions. The degree of crystallinity significantly influences the material's physical properties, such as its melting point, solubility, and mechanical stability.

An XRD analysis of solid this compound would reveal its semi-crystalline nature. The diffraction pattern would typically exhibit:

Sharp Bragg peaks: These arise from the crystalline domains of the PEG chains, which tend to form a helical structure and pack into a monoclinic crystal lattice. For PEG, strong characteristic diffraction peaks are typically observed around 19° and 23° 2θ.

A broad amorphous halo: This underlying broad hump in the pattern results from the scattering of X-rays by the non-crystalline, amorphous regions of the polymer.

The relative areas of the sharp peaks and the amorphous halo can be used to quantify the percent crystallinity of the material. Polymorphism, the ability of a substance to exist in more than one crystal form, can also be investigated using XRD, as different polymorphs produce distinct diffraction patterns. thermofisher.com When this compound is conjugated to other molecules or surfaces, XRD can be used to understand how this conjugation affects its solid-state structure and crystallinity, which can be critical for the performance and stability of the final product.

Table 2: Typical X-ray Diffraction Peaks for Semi-Crystalline PEG Derivatives

| Diffraction Angle (2θ) | Relative Intensity | Corresponding Crystal Plane (hkl) | Interpretation |

| ~ 19.2° | Strong | (120) | Indicates the primary crystalline packing of the PEG chains. |

| ~ 23.3° | Strong | (112) / (032) | Represents another major set of crystal planes in the PEG lattice. |

| Broad Hump (15-28°) | Low | N/A | Corresponds to the amorphous fraction of the polymer. |

Chemical Reactivity and Bioconjugation Strategies Involving Mpeg11 Ch2cooh

Amide Bond Formation: Coupling with Primary Amines and Nucleophiles

The formation of a stable amide bond is a fundamental and widely used strategy in bioconjugation. researchgate.netresearchgate.net This reaction involves the coupling of the carboxylic acid group of mPEG11-CH2COOH with primary amines present on biomolecules such as proteins, peptides, or other therapeutic agents. researchgate.net

To facilitate the formation of an amide bond, the carboxylic acid group of this compound must first be activated. thermofisher.com Carbodiimide (B86325) chemistry is a common and effective method for this activation, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being a frequently used reagent. thermofisher.comcreative-proteomics.com EDC is a zero-length crosslinker, meaning no part of the EDC molecule is incorporated into the final product. thermofisher.com

The reaction is often performed in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.comcreative-proteomics.com The addition of NHS stabilizes the reactive intermediate, increasing the efficiency of the conjugation reaction. thermofisher.com This two-step process involves first activating the carboxyl group with EDC and NHS to form a more stable NHS ester, which then reacts with the primary amine. thermofisher.comthermofisher.com

Typical Reaction Conditions for EDC/NHS Coupling:

| Parameter | Condition |

|---|---|

| pH | Activation is most efficient at pH 4.5-5.5. The subsequent reaction with amines is favored at a pH of 7-8. |

| Buffer | MES buffer is commonly used for the activation step as it lacks competing carboxyl and amine groups. thermofisher.com Phosphate buffers can be used for the coupling step. thermofisher.com |

| Temperature | Reactions are typically carried out at room temperature. cd-bioparticles.com |

| Reagents | EDC and NHS (or Sulfo-NHS) are used to activate the carboxylic acid. thermofisher.com |

The mechanism of amide bond formation using EDC/NHS chemistry proceeds through several key steps. thermofisher.comyoutube.com First, the carbodiimide (EDC) reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. thermofisher.comcreative-proteomics.com This intermediate is unstable in aqueous solutions and can hydrolyze, which would regenerate the carboxylic acid. thermofisher.com

To improve efficiency and stability, NHS is added to the reaction. thermofisher.com NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. thermofisher.com This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines on the target molecule. thermofisher.comcreative-proteomics.com The amine nucleophile attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS. thermofisher.com

The efficiency of amide linkage formation is influenced by several factors, including pH, buffer composition, and the concentration of reactants. thermofisher.com By optimizing these conditions, high yields of the desired bioconjugate can be achieved. thermofisher.com The use of a two-step procedure, where the carboxylic acid is activated first before the addition of the amine-containing molecule, can prevent unwanted side reactions. thermofisher.com

Bioorthogonal Reaction Pathways for Conjugation

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov These reactions provide a powerful tool for the specific modification of biomolecules. nih.gov While this compound itself does not directly participate in most common bioorthogonal reactions, its carboxylic acid handle can be used to introduce a functional group that does.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. biochempeg.comijpsjournal.com These reactions are highly specific and can be conducted in benign, often aqueous, environments. biochempeg.com The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ijpsjournal.com

To utilize click chemistry, this compound can be derivatized. For example, the carboxylic acid can be coupled with a small molecule containing an azide (B81097) or an alkyne group. This creates a new PEG reagent that can then readily participate in click chemistry reactions. labinsights.nl For instance, coupling this compound with an amine-functionalized alkyne would yield an alkyne-terminated PEG, ready for conjugation to an azide-modified biomolecule. labinsights.nl Copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC), have also been developed to avoid the cytotoxicity associated with copper catalysts. biochempeg.com These approaches often use strained cyclooctynes like DBCO or BCN. labinsights.nlbiochempeg.com

Beyond click chemistry, the carboxyl group of this compound can be a starting point for introducing other functionalities for selective bioconjugation.

Reactions with Aldehydes: The carboxylic acid can be converted to an aminooxy or hydrazide group. These groups can then react selectively with aldehydes or ketones on a target molecule to form stable oxime or hydrazone linkages, respectively. nih.gov This type of ligation is often used in protein modification. nih.gov

Reactions with Nitriles: While less common, certain nitrile-containing compounds can undergo specific reactions. For instance, light-activated reactions can generate reactive nitrile-imine intermediates from tetrazoles, which then rapidly react with alkenes. nih.gov The carboxylic acid of this compound could potentially be used to link to a tetrazole-containing molecule.

Reactions with Michael Acceptors: Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. frontiersin.org Thiol groups, in particular, are effective nucleophiles in Michael additions under physiological conditions. science.gov To leverage this, the carboxylic acid of this compound could be coupled to a molecule containing a thiol-reactive Michael acceptor, such as a maleimide. ucl.ac.uk This would create a PEG reagent capable of selectively reacting with cysteine residues on proteins. ucl.ac.uk

Examples of Bioorthogonal Reactions:

| Reaction Type | Reacting Groups | Linkage Formed |

|---|---|---|

| CuAAC (Click Chemistry) | Azide + Terminal Alkyne (with Cu(I) catalyst) | Triazole |

| SPAAC (Click Chemistry) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Triazole |

| Oxime Ligation | Aldehyde/Ketone + Aminooxy | Oxime |

| Hydrazone Ligation | Aldehyde/Ketone + Hydrazide | Hydrazone |

| Thiol-Maleimide Reaction | Thiol + Maleimide | Thioether |

Site-Specific Conjugation Methodologies

A significant challenge in bioconjugation is achieving a homogenous product where the PEG chain is attached to a specific site on the biomolecule. researchgate.net Site-specific conjugation ensures a well-defined product with consistent properties. nih.gov

The carboxylic acid of this compound is a versatile handle for achieving site-specific conjugation through several strategies:

Enzymatic Ligation: Enzymes can be used to create specific conjugation sites. For example, sortase A can recognize a specific peptide sequence (e.g., LPXTG) and ligate it to a glycine-containing molecule. nih.gov this compound could be attached to a short peptide with an N-terminal glycine (B1666218), making it a substrate for sortase-mediated ligation.

Unnatural Amino Acid Incorporation: Genetic code expansion allows for the incorporation of unnatural amino acids with bioorthogonal functional groups (like azides or alkynes) into proteins at specific sites. researchgate.netnih.gov The this compound can be derivatized with a complementary functional group (e.g., an alkyne to react with an azide-containing unnatural amino acid) and then conjugated specifically to that site using click chemistry. researchgate.net For instance, para-azidomethyl-L-phenylalanine (pAMF) can be incorporated into an antibody, and a DBCO-functionalized PEG can be attached via SPAAC. researchgate.net

Glycan-Mediated Conjugation: The carbohydrate structures (glycans) on glycoproteins can be metabolically or enzymatically modified to introduce reactive handles for conjugation. nih.gov For example, sialic acids on an antibody's glycan can be oxidized to create aldehyde groups, which can then be selectively targeted by a hydrazide- or aminooxy-functionalized this compound. nih.govnih.gov

These advanced methodologies, enabled by the reactivity of the terminal carboxylic acid on this compound, allow for the precise construction of well-defined PEGylated biomolecules for a variety of research and therapeutic applications. nih.govnih.gov

Challenges and Optimization in Bioconjugation with Poly(ethylene glycol) Carboxylates

The bioconjugation of PEG carboxylates, including this compound, to biomolecules is not without its hurdles. The primary reactive targets on biomolecules are typically the primary amine groups found on the N-terminus of proteins or the side chain of lysine (B10760008) residues. The formation of a stable amide bond between the PEG's carboxylic acid and the biomolecule's amine is the desired outcome. However, several challenges can impede the efficiency and specificity of this reaction.

One of the foremost challenges is the inherent low reactivity of the carboxylic acid group under physiological conditions. Direct condensation with an amine to form an amide bond is generally unfavorable and requires activation of the carboxylate. This activation is a critical optimization step in the bioconjugation process.

Key Challenges in PEG-Carboxylate Bioconjugation:

Reaction Kinetics: The rate of amide bond formation can be slow, necessitating prolonged reaction times which may be detrimental to the stability of sensitive biomolecules.

Site-Specificity: In proteins with multiple lysine residues, achieving site-specific PEGylation at a single, desired location is a significant challenge. Random conjugation can lead to a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers, potentially compromising the biological activity of the molecule. acs.org

Reaction Conditions: The pH of the reaction medium is a critical parameter. While the activation of the carboxyl group is often more efficient at a slightly acidic pH (around 5-6), the subsequent reaction with the amine is favored at a slightly basic pH (around 7.5-8.5) where the amine is deprotonated and thus more nucleophilic. acs.org Balancing these opposing pH requirements is a key aspect of optimization.

Hydrolysis of Activated Esters: Commonly used activating agents, such as N-hydroxysuccinimide (NHS), form active esters that are susceptible to hydrolysis in aqueous environments. This competing side reaction can reduce the yield of the desired conjugate.

Accessibility of Reactive Sites: The folding of a protein can render potential amine conjugation sites inaccessible to the bulky PEG reagent, leading to low reaction yields. acs.org

To overcome these challenges, various optimization strategies have been developed. The most common approach involves the use of coupling agents, such as carbodiimides, to activate the carboxylic acid.

Optimization Strategies:

Use of Coupling Agents: Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS are frequently employed. EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS-ester. This two-step, one-pot reaction enhances the efficiency of amide bond formation.

Control of Stoichiometry: Carefully controlling the molar ratio of the PEG reagent, activating agents, and the biomolecule is crucial for maximizing the yield of the desired mono-PEGylated product and minimizing di- or multi-PEGylated species.

Solvent and Temperature Optimization: The choice of solvent and reaction temperature can also influence the reaction kinetics and the stability of the reactants. While aqueous buffers are common for biological molecules, the use of co-solvents may be necessary in some cases to improve the solubility of the PEG reagent.

PEGylation of Biomolecules utilizing this compound

The discrete nature of this compound makes it an attractive reagent for applications where precise control over the PEG chain length is paramount. Research has demonstrated its utility in the functionalization of complex biomolecules, such as dendrimers, for biomedical applications.

In a notable study, mPEG11-COOH was successfully conjugated to the surface of amino-functional polyester (B1180765) dendrimers. nih.gov Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups, making them promising scaffolds for drug delivery and other biomedical uses.

The research highlighted a strategic approach to overcome the challenge of conjugating a carboxylic acid-terminated PEG to an amine-functionalized biomolecule. The mPEG11-COOH was first activated with dicyclohexylcarbodiimide (B1669883) (DCC) in a non-aqueous solvent (dichloromethane, DCM) to form the corresponding anhydride. nih.gov This pre-activation step is a key optimization, creating a highly reactive species that can efficiently undergo amidation with the dendrimer's surface amines.

The successful conjugation was confirmed through rigorous analytical techniques, including ¹H-NMR spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.gov The ¹H-NMR spectra provided clear evidence of the amide bond formation, while MALDI-TOF analysis confirmed the expected increase in molecular weight corresponding to the attachment of the mPEG11 chains. nih.gov

Table 1: Reaction Components for the PEGylation of a Dendrimer with mPEG11-COOH

| Component | Role |

|---|---|

| Amino-Functional Dendrimer | Biomolecule with primary amine groups |

| mPEG11-COOH | PEGylating agent with a terminal carboxylic acid |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent to activate the carboxylic acid |

This research serves as a concrete example of the successful application of this compound in bioconjugation. The strategic use of a coupling agent to activate the carboxylic acid in a controlled manner enabled the efficient and verifiable PEGylation of a complex biomolecule, underscoring the importance of chemical optimization in achieving desired bioconjugates for advanced applications. nih.gov

Advanced Applications of Mpeg11 Ch2cooh in Materials Science and Nanotechnology

Polymeric Conjugates and Graft Copolymers Synthesis

The defined structure of mPEG11-CH2COOH, with its terminal carboxylic acid, makes it an ideal starting material for the synthesis of complex polymers. The carboxylic acid group provides a reactive handle for covalent attachment to other monomers or polymer backbones, enabling the creation of materials with tailored properties. biochempeg.com

Integration of this compound in Graft Polymer Architectures

Graft copolymers consist of a primary polymer backbone with one or more side chains (grafts) that differ in composition or structure. google.com The integration of mPEG chains as grafts is a powerful strategy to impart hydrophilicity, biocompatibility, and anti-fouling properties to a hydrophobic polymer backbone.

In a typical synthesis, the carboxylic acid group of this compound can be activated (e.g., by conversion to an N-hydroxysuccinimide ester) to react with amine or hydroxyl groups along a polymer backbone, such as poly(L-lysine) or chitosan. nih.gov Alternatively, "grafting-from" techniques like Atom Transfer Radical Polymerization (ATRP) can be employed, where a polymer backbone is first functionalized with initiator sites, and then monomers are polymerized from these sites. nih.gov A more direct "grafting-to" approach involves preparing a polymer backbone with reactive sites and then attaching pre-synthesized this compound chains. This method allows for precise control over the graft length but may have lower grafting density due to steric hindrance. google.com The resulting graft copolymers, such as Dextran-g-P(MPEG-co-MAGGCOOH), combine the properties of the backbone with the stealth characteristics of the PEG side chains. rsc.org

| Backbone Polymer | Grafting Method | Resulting Copolymer Type | Key Property | Research Focus |

| Dextran | Free radical polymerization | Dex-g-P(MPEG-co-MAGGCOOH) | Hydrophilic, Biocompatible | Creating copolymers with controlled substitution. rsc.org |

| Poly(maleic anhydride-alt-1-octadecene) | Amine-reactive coupling | PMHC18-mPEG | Amphiphilic, Stabilizing | Functionalizing nanomaterials for long circulation. nih.gov |

| Poly(γ-glutamic acid) | Carbodiimide (B86325) chemistry | γPGA-DSPE-mPEG | Amphiphilic, Biocompatible | Coating nanoparticles for stability in serum. nih.gov |

| Polymethyl Methacrylate | Triisocyanate coupling | PEG-g-PMMA | Amphiphilic | Developing copolymers with hydrophilic main chains. google.com |

Synthesis of Amphiphilic Block Copolymers

Amphiphilic block copolymers, which contain distinct hydrophobic and hydrophilic segments, can self-assemble in aqueous solutions to form nanostructures like micelles. elsevierpure.commdpi.com this compound serves as an excellent hydrophilic block (or a precursor to one) in the synthesis of these materials.

Several polymerization techniques are used to create these copolymers. For example, Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone or lactide can be initiated from a hydroxyl-terminated PEG to form a diblock copolymer. While this compound has a carboxyl end, it can be modified or used in conjunction with initiators to build these structures. nih.gov A common strategy involves using mPEG as the macroinitiator for the polymerization of a hydrophobic block. nih.govsci-hub.se The resulting amphiphilic block copolymers, such as mPEG-b-PCL or PPC-b-MPEG, possess a hydrophilic PEG shell and a hydrophobic core, making them highly valuable for encapsulating non-polar molecules. sci-hub.seresearchgate.net

Nanomaterials Functionalization and Surface Engineering

The surface properties of nanomaterials dictate their stability, processability, and interaction with their environment. mdpi.com Covalently attaching this compound to a nanoparticle's surface, a process known as PEGylation, is a cornerstone of surface engineering in nanotechnology. nih.govnih.gov

Stabilization of Nanoparticles through this compound Conjugation

Colloidal instability, where nanoparticles aggregate and fall out of suspension, is a major challenge in their application. nih.gov Functionalizing nanoparticles with this compound significantly enhances their colloidal stability. The carboxylic acid group serves as an anchor, forming a covalent bond or strong electrostatic interaction with the nanoparticle surface (e.g., with metal oxides or amine-functionalized surfaces). biochempeg.combeilstein-journals.org

Once attached, the long, flexible, and hydrophilic PEG chains extend into the surrounding medium, forming a protective layer. This layer provides steric hindrance, physically preventing nanoparticles from approaching each other and aggregating. nih.gov This effect is critical for maintaining nanoparticle dispersion in various media, from water to high-ionic-strength physiological buffers. nih.govresearchgate.net Studies on layered double hydroxide (B78521) (LDH) and cobalt-zinc (B8468989) ferrite (B1171679) nanoparticles have demonstrated that PEGylation with phosphonic acid- or carboxyl-terminated PEGs leads to superior stability in saline and biological media. nih.govresearchgate.net

Interfacing Nanomaterials with Biological Systems

When nanoparticles are introduced into a biological environment, they are immediately coated by proteins and other biomolecules in a process called opsonization, which can trigger an immune response and lead to rapid clearance from the body. cmu.edunih.gov The PEG layer created by this compound conjugation acts as a "stealth" shield. abbexa.com

This hydrophilic, charge-neutral PEG shell creates a hydration layer that sterically blocks the non-specific adsorption of proteins onto the nanoparticle surface. nih.govnih.gov By minimizing these unwanted interactions, PEGylated nanoparticles can evade recognition by the immune system, leading to significantly prolonged circulation times in vivo. nih.gov This "bio-interfacing" is crucial for applications in nanomedicine, as it allows the nanoparticles to reach their target tissues. Ligand engineering, using molecules like this compound, is a key strategy to create nanomaterials that are non-toxic, modular, and functional in complex biological environments. mdpi.comnih.gov

| Nanoparticle Type | Functionalization Ligand | Primary Role of PEGylation | Observed Outcome |

| Gold Nanoparticles (AuNPs) | Thiol-terminated PEG | Anti-fouling, Stability | Reduced protein adsorption, cellular uptake modulation. nih.govnih.gov |

| Iron Oxide (SPIONPs) | Phosphonate-terminated PEG | Colloidal Stability, Biocompatibility | Stable in biological media, stealth properties for imaging. beilstein-journals.orgresearchgate.net |

| Layered Double Hydroxides (LDHs) | Phosphonic acid-terminated PEG | Colloidal Stability, Protein Resistance | Maintained dispersion in water and saline. nih.gov |

| Carbon Nanotubes (SWNTs) | Amphiphilic PEG-grafted polymer | Aqueous Solubility, Stability | Ultralong blood circulation time in vivo. nih.gov |

Fabrication of Advanced Nanosystems

Building on its role in polymer synthesis and surface functionalization, this compound is integral to the fabrication of multifunctional nanosystems. These systems are designed with a high degree of structural complexity to perform specific tasks in materials science and nanotechnology.

The self-assembly of amphiphilic block copolymers containing mPEG segments is a primary method for creating advanced nanocarriers. For instance, mPEG-b-PCL or mPEG-b-poly(glycerol carbonate) copolymers spontaneously form core-shell micelles in aqueous solutions. nih.govresearchgate.net The hydrophobic core can serve as a reservoir for non-polar materials, such as hydrophobic drugs or quantum dots, while the hydrophilic mPEG shell ensures the entire system is water-soluble and biocompatible. nih.govsci-hub.se

Furthermore, the carboxylic acid terminus of this compound can be used as a conjugation point to attach other functional molecules, such as targeting ligands (e.g., folic acid) or imaging agents. rsc.org This allows for the creation of "smart" nanosystems that can, for example, selectively bind to specific cells or respond to environmental stimuli like pH changes. rsc.orgnih.gov Researchers have developed pH-sensitive nanoparticles using mPEG-poly(L-histidine)-poly(lactide) triblock copolymers, which remain stable at physiological pH but change their structure in the acidic environment of a tumor, demonstrating the advanced level of control achievable. nih.gov The functionalization of gold nanorods and other nanomaterials with PEG-grafted polymers has also been shown to produce highly stable systems for various applications. nih.gov

Role of this compound in Bottom-Up Nanofabrication Processes

Bottom-up nanofabrication, the construction of complex structures from atomic or molecular precursors, relies on the principles of molecular self-assembly and controlled chemical reactions. researchgate.net In this context, this compound serves as a critical surface-active agent that can direct the formation and ensure the stability of nascent nanoparticles.

During the wet-chemical synthesis of inorganic nanoparticles, such as gold or iron oxide, the introduction of this compound can control particle size and prevent uncontrolled aggregation. biochempeg.commdpi.com The carboxylic acid terminus can coordinate with metal ions or bind to the surface of the newly formed nanoparticle core. The flexible, hydrophilic PEG chain then extends into the surrounding solvent, creating a steric barrier. This barrier prevents the nanoparticles from coming into close contact and fusing, which is a common issue during synthesis. The monodispersity of the mPEG11 chain is particularly advantageous, as it leads to a uniform coating thickness and highly predictable steric stabilization. nih.gov

Research on the synthesis of magnetite nanoparticles, for instance, has shown that short-chain PEG molecules with carboxylic acid termini are effective in creating stable colloidal suspensions with hydrodynamic sizes suitable for biomedical applications. nih.gov The process often involves the thermal decomposition of an iron precursor in the presence of the PEGylated ligand or a post-synthesis ligand exchange process. The presence of the this compound on the surface of the growing nanocrystals limits their final size and imparts water solubility and stability.

The self-assembly of nanoparticles into larger, ordered structures is another facet of bottom-up nanofabrication where this compound plays a role. By modifying the surface of nanoparticles, this molecule can tune the inter-particle forces, enabling the formation of defined superlattices or other complex architectures. The balance between the binding of the carboxyl group to the nanoparticle and the steric repulsion of the PEG chains can be finely controlled to guide the assembly process.

Surface Modification for Engineered Nanostructures

The utility of engineered nanostructures, such as quantum dots, gold nanoparticles, and magnetic nanoparticles, is critically dependent on their surface chemistry. Unmodified nanoparticles are often prone to aggregation in biological or high-ionic-strength environments and can exhibit non-specific interactions with proteins and cells. Surface modification with this compound is a widely adopted strategy to overcome these limitations. researchgate.net

Gold nanoparticles (AuNPs) are a prime example where this compound is used for surface functionalization. While thiol-terminated PEGs are commonly used for binding to gold surfaces, carboxyl-terminated PEGs can also be employed, particularly for modifying AuNPs that have been pre-functionalized with amine groups. The carboxylic acid of this compound can form a stable amide bond with surface amines, creating a dense and stable PEG layer. This "PEGylation" process transforms the nanoparticles into highly water-soluble and biocompatible entities. researchgate.net

In the case of magnetic nanoparticles (MNPs), which are often synthesized with a surface coating of oleic acid, a ligand exchange process can be performed to introduce this compound. nih.gov This not only renders the MNPs water-dispersible but also provides a "stealth" coating that reduces their uptake by the reticuloendothelial system, a critical feature for in-vivo applications. nih.gov The carboxyl group can also serve as a versatile conjugation point for attaching other functional molecules, such as targeting ligands or therapeutic agents.

The table below summarizes the impact of surface modification with short-chain carboxylated PEGs on the properties of representative nanostructures.

| Nanostructure | Initial Surface | Modifier | Resulting Surface Property |

| Gold Nanoparticle (AuNP) | Citrate-stabilized | This compound (via amine coupling) | Increased stability in saline, reduced protein adsorption |

| Iron Oxide Nanoparticle (IONP) | Oleic acid-coated | This compound (via ligand exchange) | Water dispersibility, enhanced biocompatibility |

| Quantum Dot (QD) | Amine-functionalized | This compound | Improved colloidal stability, reduced cytotoxicity |

Development of Polyethylene (B3416737) Glycol-Modified Functional Coatings

The creation of functional coatings on macroscopic surfaces is essential for a wide range of applications, from biomedical implants to biosensors. Coatings composed of this compound are particularly effective at preventing non-specific protein adsorption, a phenomenon known as bio-fouling.

Strategies for Surface Immobilization of this compound

The immobilization of this compound onto a surface can be achieved through several chemical strategies, primarily categorized as covalent and non-covalent attachment.

Covalent Immobilization: This is the most robust method for creating stable, long-lasting PEG coatings. biochempeg.com A common approach involves pre-functionalizing the substrate with amine groups. For example, silicon or glass surfaces can be treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine functionalities. Subsequently, this compound can be covalently attached to these amine groups through the formation of an amide bond. This reaction is typically facilitated by a coupling agent, such as a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency. This method has been successfully used to graft PEG onto titanium surfaces to improve their biocompatibility. biochempeg.com

Non-covalent Immobilization: While less permanent than covalent attachment, non-covalent strategies can be simpler to implement. The carboxylic acid group of this compound can directly adsorb onto certain metal oxide surfaces, such as titanium dioxide or iron oxides, through coordination bonds. Another approach involves the use of a polymer that can be adsorbed onto the surface and to which the this compound can be subsequently attached.

The choice of immobilization strategy depends on the substrate material and the required stability of the coating.

Modulation of Surface Properties via this compound Coatings

The presence of a dense layer of this compound dramatically alters the physicochemical properties of a surface. The most significant changes are observed in wettability and protein resistance.

Hydrophilicity: The ethylene (B1197577) glycol units of the PEG chain are highly hydrophilic due to their ability to form hydrogen bonds with water molecules. Consequently, a surface coated with this compound becomes significantly more hydrophilic, as evidenced by a decrease in the water contact angle. Studies on self-assembled monolayers of oligo(ethylene glycol)-terminated thiols have shown that these surfaces have a strong interaction with water, which can penetrate the upper region of the monolayer.

Protein Resistance: The primary motivation for using PEG coatings in many applications is their ability to resist the non-specific adsorption of proteins. This "anti-fouling" property is attributed to the formation of a hydrated layer at the surface, which creates a steric and energetic barrier to protein approach. The flexible PEG chains have a large excluded volume in an aqueous environment, making it entropically unfavorable for a protein to displace the water and adsorb onto the surface. Research has consistently shown that surfaces modified with PEG exhibit a significant reduction in the adsorption of various proteins. researchgate.net

The table below illustrates the typical changes in surface properties upon modification with short-chain PEGs.

| Surface Property | Before Modification | After this compound Coating |

| Water Contact Angle | High (Hydrophobic) | Low (Hydrophilic) |

| Protein Adsorption | High | Significantly Reduced |

| Surface Charge (at neutral pH) | Dependent on substrate | Negative (due to -COO⁻) |

Theoretical and Computational Investigations of Mpeg11 Ch2cooh Systems

Quantum Chemical Calculations for Molecular Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate molecular interactions involving mPEG11-CH2COOH. researchgate.netnih.gov These calculations provide a fundamental understanding of the electronic structure, which governs how the molecule interacts with its environment, including solvents, surfaces, and other molecules. nih.gov

By solving approximations of the Schrödinger equation, quantum chemical methods can determine various molecular properties. For a molecule like this compound, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net

Furthermore, these calculations can map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule. nih.gov For this compound, the MEP would highlight the electronegative regions around the oxygen atoms of the ether linkages and the carboxylic acid group, and the more electropositive regions around the hydrogen atoms. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for the molecule's function in various applications.

The binding energy between this compound and other molecules can be quantitatively assessed. nih.gov For instance, the interaction with an amine-containing molecule would involve the formation of an amide bond, and quantum calculations can model the energetics of this reaction. biochempeg.com Studies on similar systems, such as the interaction between flavonol and methacrylic acid, have successfully used DFT to determine potential recognition sites and the strength of interactions. mdpi.com These computational approaches can also evaluate the effect of different solvents on the stability and reactivity of the pre-polymerization complex. mdpi.com

Table 1: Illustrative Quantum Chemical Parameters for a PEG-Carboxylic Acid System Note: This table presents hypothetical data for this compound based on typical values for similar molecules as found in the literature. Actual values would require specific calculations.

| Parameter | Value | Significance |

| EHOMO | -7.2 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 6.7 eV | Difference between LUMO and HOMO; indicates chemical stability. A larger gap suggests higher stability. |

| Dipole Moment (μ) | 3.5 D | A measure of the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Binding Energy (with an amine) | -150 kJ/mol | The energy released upon binding, indicating a favorable interaction for amide bond formation. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape—the various three-dimensional shapes the molecule can adopt. nih.govresearchgate.net These simulations provide a dynamic picture of the molecule's behavior, which is critical for predicting its properties and interactions in a realistic environment, such as in an aqueous solution. nih.govresearchgate.net

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom. mdpi.com This allows for the exploration of the potential energy surface of the molecule, identifying stable conformations and the transitions between them. For this compound, the polyethylene (B3416737) glycol chain can adopt a variety of conformations, from a compact, coiled structure to a more extended one. The preferred conformation is often influenced by the surrounding environment, such as the solvent and the presence of other molecules. researchgate.net